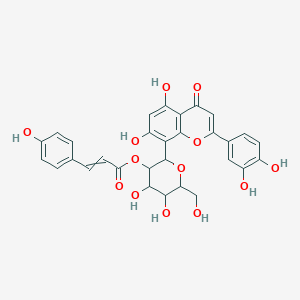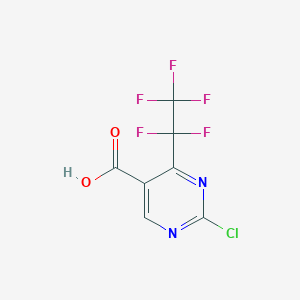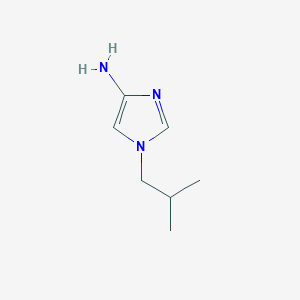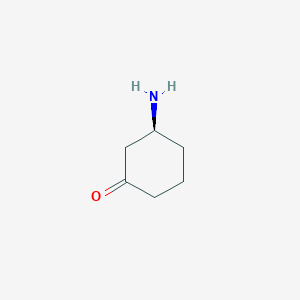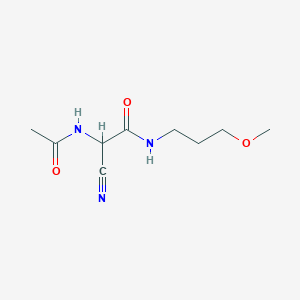
2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure includes functional groups such as an acetylamino group, a cyano group, and a methoxy-propyl group, which may contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamide can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:
Nitrile Formation: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable halide precursor and sodium cyanide.
Methoxy-Propyl Substitution: The methoxy-propyl group can be introduced through an alkylation reaction using a suitable alkyl halide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and process intensification techniques.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Cyanogruppe in eine Aminogruppe umwandeln oder andere funktionelle Gruppen reduzieren.
Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, abhängig von den Reaktionsbedingungen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Wasserstoffperoxid und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung können verwendet werden.
Substitution: Reagenzien wie Alkylhalogenide, Acylhalogenide und Nucleophile wie Amine oder Alkohole können verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann Oxidation zu Oxiden oder Ketonen führen, während Reduktion Amine oder Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle oder als Reagenz in der organischen Synthese verwendet werden.
Biologie: Sie könnte ein Potenzial als bioaktives Molekül mit Anwendungen in der Wirkstoffforschung und -entwicklung haben.
Medizin: Die Verbindung könnte auf ihre potenziellen therapeutischen Eigenschaften untersucht werden, wie z. B. entzündungshemmende, antimikrobielle oder krebshemmende Wirkungen.
Industrie: Sie kann bei der Produktion von Spezialchemikalien, Polymeren oder Materialien mit einzigartigen Eigenschaften verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamid hängt von seiner spezifischen Anwendung und seinem Ziel ab. In einem biologischen Kontext kann die Verbindung mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Nukleinsäuren interagieren, was zur Modulation biochemischer Pfade und physiologischer Wirkungen führt.
Wirkmechanismus
The mechanism of action of 2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamide would depend on its specific application and target. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Acetylamino-2-cyanoacetamid: Fehlt die Methoxypropylgruppe, was zu unterschiedlichen chemischen Eigenschaften und Reaktivitäten führen kann.
N-(3-Methoxy-propyl)-acetamid:
2-Cyano-N-(3-methoxy-propyl)-acetamid: Fehlt die Acetylaminogruppe, was ihr chemisches Verhalten und ihre biologische Aktivität beeinflussen kann.
Einzigartigkeit
2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamid ist einzigartig durch das Vorhandensein aller drei funktionellen Gruppen (Acetylamino, Cyano und Methoxypropyl) in seiner Struktur
Eigenschaften
CAS-Nummer |
58685-32-8 |
|---|---|
Molekularformel |
C9H15N3O3 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
2-acetamido-2-cyano-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C9H15N3O3/c1-7(13)12-8(6-10)9(14)11-4-3-5-15-2/h8H,3-5H2,1-2H3,(H,11,14)(H,12,13) |
InChI-Schlüssel |
LVUDXSDEJXKSIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C#N)C(=O)NCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



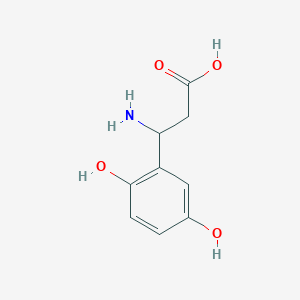
![4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol](/img/structure/B12441500.png)


![Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate](/img/structure/B12441526.png)
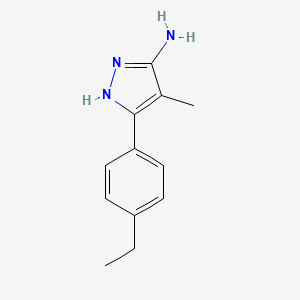

![5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B12441555.png)
